Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate
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Overview
Description
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate is a complex organic compound with a unique structure that includes a piperidine ring and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the prop-2-ynyl group. The final step involves the esterification of the butanoate moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and butanoate esters, such as:
Uniqueness
What sets Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate apart is its unique combination of a piperidine ring with a prop-2-ynyl group and a butanoate ester. This structure provides a distinct set of chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-6-9-18-10-7-12(8-11-18)14(19)17-13(15(20)21-5)16(2,3)4/h1,12-13H,7-11H2,2-5H3,(H,17,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNNRVUMSQKCW-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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